

# The Enigmatic Structure of Rauvovertine C: A Case of Undisclosed Scientific Data

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## Compound of Interest

Compound Name: Rauvovertine C

Cat. No.: B12310184

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Despite its commercial availability and listed chemical formula, a comprehensive scientific dossier detailing the structure elucidation of the alkaloid **Rauvovertine C** remains elusive from the public scientific domain. As a result, a detailed technical guide on its isolation, characterization, and structural determination cannot be compiled at this time.

Rouvovertine C, listed with the chemical formula  $C_{20}H_{23}N_3O$  and a molecular weight of 321.40 g/mol, is identified as a plant-derived alkaloid, likely originating from a species of the Rauwolfia genus. This genus is a well-documented source of a diverse array of bioactive indole alkaloids. However, a thorough search of scientific literature and chemical databases has yielded no primary research articles or scholarly publications that describe the initial isolation, spectroscopic analysis, and definitive structure determination of this specific compound.

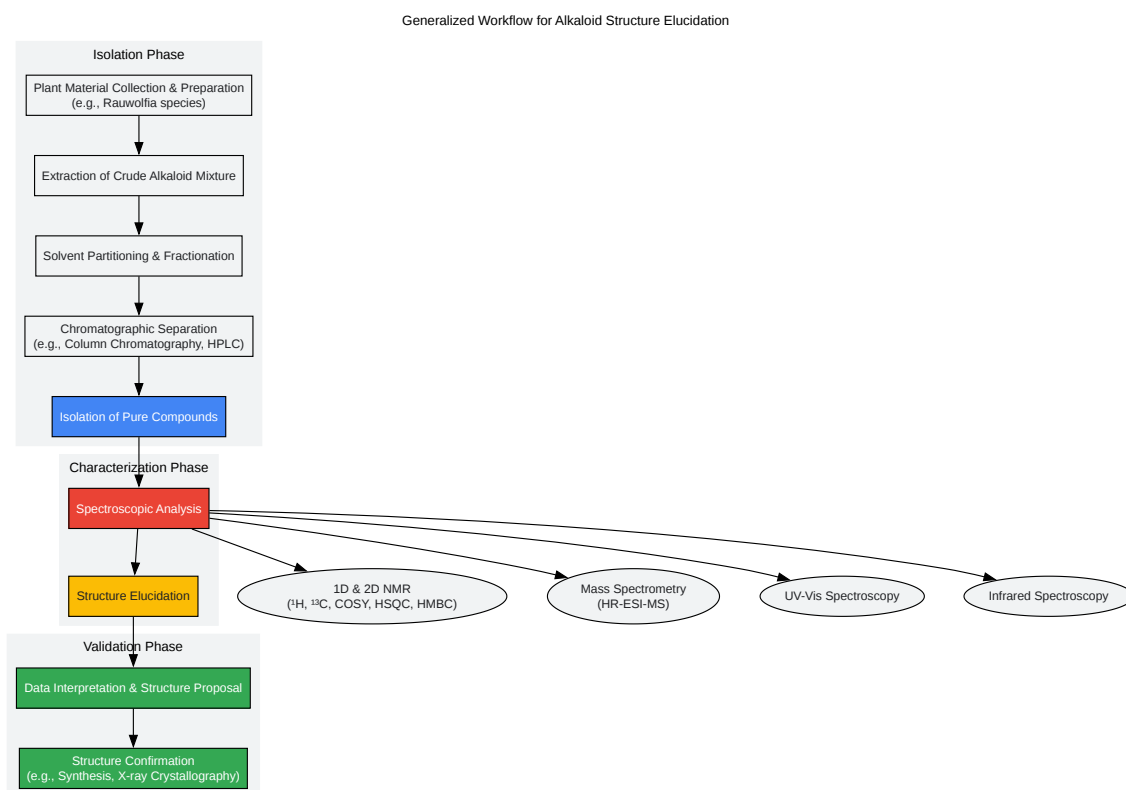
Chemical suppliers list **Rauvovertine C**, yet the foundational scientific data that would typically accompany the entry of a new natural product into the scientific lexicon—including detailed NMR ( $^1H$  and  $^{13}C$ ), mass spectrometry (MS), and other spectroscopic data—is not publicly available. This absence of published data prevents the construction of a verifiable and in-depth technical guide as requested.

## The Standard Approach to Structure Elucidation of Novel Alkaloids

The process of elucidating the structure of a novel natural product like an alkaloid from a Rauwolfia species is a systematic and multi-faceted endeavor. It generally follows a well-

established workflow that combines chromatographic separation with spectroscopic analysis. A generalized workflow for such a process is outlined below.

## Experimental Workflow for Alkaloid Discovery



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Caption: A generalized workflow for the isolation and structure elucidation of novel alkaloids.

## Hypothetical Data Presentation

In the absence of actual data for **Rauvovertine C**, a template for the presentation of spectroscopic data, as would be expected in a scientific publication, is provided below.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **Rauvovertine C** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta\text{H}$ (ppm)	Multiplicity	J (Hz)	Integration
1	...	...	...	...
3	...	...	...	...
5	...	...	...	...
...	...	...	...	...

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **Rauvovertine C** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta\text{C}$ (ppm)	DEPT
2	...	C
3	...	CH
5	...	$\text{CH}_2$
...	...	...

## The Path Forward

The structure elucidation of **Rauvovertine C** will likely be revealed in a future scientific publication. Researchers in the field of natural product chemistry and drug development are encouraged to monitor peer-reviewed journals for the disclosure of the foundational data that will allow for a full understanding of this molecule's chemical architecture and its potential pharmacological applications. Until such a time, any in-depth discussion on the structure of **Rauvovertine C** remains speculative.

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